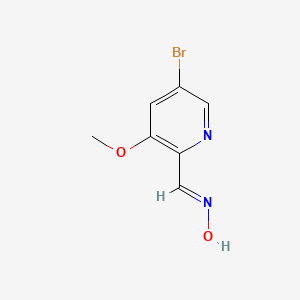

5-Bromo-3-methoxypicolinaldehyde oxime

Description

Properties

IUPAC Name |

N-[(5-bromo-3-methoxypyridin-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7-2-5(8)3-9-6(7)4-10-11/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQGIVOUQGZCMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087659-33-3 | |

| Record name | 2-Pyridinecarboxaldehyde, 5-bromo-3-methoxy-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methoxypicolinaldehyde oxime typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitrile or carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-3-methoxypicolinaldehyde oxime is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination complexes .

Biology: The compound is used in biochemical research to study enzyme inhibition and protein-ligand interactions .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxypicolinaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime functional group can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins and pathways . The bromine and methoxy substituents can also modulate the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and stability of 5-bromo-3-methoxypicolinaldehyde oxime are influenced by its substitution pattern and electronic effects. Key comparisons include:

Key Observations:

- Electronic Effects : The methoxy group at position 3 in the target compound donates electron density to the pyridine ring, stabilizing the oxime group. In contrast, benzyloxy substituents (e.g., in (Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime ) enhance lipophilicity but reduce ring electron density .

- Crystal Structure : Bond lengths around the oxime group (N–OH: ~1.36 Å; N=C: ~1.28 Å) align with literature values for similar oximes, suggesting comparable stability .

Physicochemical and Hazard Profiles

Key Observations:

- Toxicity : Unlike aliphatic oximes (e.g., 4-methylpentan-2-one oxime), aromatic oximes like this compound lack acute toxicity classifications, likely due to reduced volatility and stabilized aromatic systems .

- Reactivity : Phosgene oxime’s extreme corrosivity contrasts sharply with the target compound’s stability, underscoring the role of substituents in modulating reactivity .

Biological Activity

5-Bromo-3-methoxypicolinaldehyde oxime is a chemical compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 5-bromo-3-methoxypicolinaldehyde with hydroxylamine hydrochloride. The general reaction conditions involve an aqueous or alcoholic medium under reflux. The molecular formula for this compound is , with a molecular weight of 229.09 g/mol.

Synthetic Route Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 5-Bromo-3-methoxypicolinaldehyde + Hydroxylamine hydrochloride | Reflux in aqueous/alcoholic medium | This compound |

Biological Properties

Research has indicated that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

In vitro studies have indicated that this compound may inhibit the proliferation of cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment.

The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions, which modulate the activity of metalloenzymes. Additionally, its redox properties allow it to participate in various biochemical pathways, enhancing its therapeutic potential.

Proposed Mechanisms

- Metal Ion Complexation : The oxime group forms complexes with metal ions, influencing enzyme activity.

- Redox Reactions : The compound participates in redox reactions that can alter cellular signaling pathways.

- Apoptosis Induction : Evidence suggests that it triggers programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that the compound exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus, demonstrating its potential as a new antimicrobial agent.

- Anticancer Properties : Research in Cancer Letters highlighted the compound's ability to induce apoptosis in human breast cancer cell lines (MCF-7), suggesting its role as a candidate for further anticancer drug development.

- Mechanistic Insights : A study featured in Bioorganic & Medicinal Chemistry Letters provided insights into the mechanism of action, showing that the compound affects mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-3-methoxypicolinaldehyde oxime, and how do reaction conditions affect yield and purity?

- Methodology : The compound is synthesized via oximation of 5-bromo-3-methoxypicolinaldehyde using hydroxylamine hydrochloride in a basic medium (e.g., sodium carbonate or pyridine). Solvent choice (e.g., ethanol, water) and temperature control (typically 60–80°C) are critical for minimizing side reactions. Post-reaction purification via recrystallization or column chromatography ensures high purity. Yield optimization studies suggest stoichiometric excess of hydroxylamine (1.2–1.5 eq.) improves conversion rates .

- Data Note : Mechanochemical synthesis (solid-state grinding) offers an alternative for solvent-free reactions, though yields may vary compared to solution-phase methods .

Q. How can spectroscopic techniques distinguish this compound from its analogs?

- Methodology :

- NMR : The oxime proton (-NH-O-) appears as a singlet near 8.5–9.0 ppm. Aromatic protons in the pyridine ring show splitting patterns dependent on substituent positions (e.g., bromine’s deshielding effect).

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and O-H (3200–3400 cm⁻¹) confirm oxime formation.

- Mass Spectrometry : Exact mass analysis (M.W. 231.05) and fragmentation patterns differentiate it from brominated or methoxylated analogs .

Advanced Research Questions

Q. How do electronic effects of the bromine and methoxy groups influence the reactivity of this compound in coordination chemistry?

- Methodology :

- The electron-withdrawing bromine increases electrophilicity at the pyridine C-2 position, favoring nucleophilic attacks (e.g., metal coordination or cross-coupling).

- The methoxy group’s electron-donating nature stabilizes adjacent carbons, directing regioselectivity in reactions. Computational studies (DFT) can map charge distribution to predict binding sites .

- Case Study : In Pd-catalyzed couplings, the bromine acts as a leaving group, while the oxime serves as a directing group for C-H activation.

Q. What strategies resolve contradictions in reported biological activity data for oxime derivatives, such as enzyme inhibition vs. microbial growth effects?

- Methodology :

- pKa Analysis : Fluorinated oximes (e.g., 3-fluoropyruvate oxime) show lower pKa values, enhancing inhibitor-enzyme binding. Similar principles apply to brominated oximes .

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., bromine vs. chlorine) on target selectivity. For example, 5-bromo-4-chloro-3-indolyl derivatives exhibit distinct enzymatic labeling profiles .

Q. How can isomerization (syn/anti) of the oxime group be controlled during synthesis, and what are the implications for catalytic applications?

- Methodology :

- Mechanochemical Synthesis : Solvent-free grinding favors syn-oxime formation due to restricted molecular mobility.

- Thermodynamic Control : Heating in polar solvents (e.g., DMF) promotes anti-isomer dominance.

- Analytical Validation : Use NOESY NMR to confirm spatial arrangement of substituents relative to the oxime group .

- Implications : Syn-isomers show higher affinity in metal-organic frameworks (MOFs), while anti-isomers are preferred in asymmetric catalysis.

Experimental Design & Data Analysis

Q. What experimental approaches validate the role of this compound in stabilizing transition metals during catalysis?

- Methodology :

- X-ray Crystallography : Resolve metal-oxime complexes to identify bonding modes (e.g., N,O-chelating vs. monodentate).

- Cyclic Voltammetry : Measure redox potentials to assess electronic modulation by the oxime ligand.

- Catalytic Screening : Test activity in Suzuki-Miyaura couplings; compare turnover numbers (TON) with non-brominated analogs .

Q. How can researchers address challenges in handling this compound due to its hygroscopicity and thermal sensitivity?

- Best Practices :

- Storage : Use desiccants and inert atmospheres (N2/Ar) to prevent hydrolysis.

- Handling : Conduct reactions under mild temperatures (<50°C) to avoid decomposition.

- Stability Assays : Monitor purity via HPLC over time to establish shelf-life under varying conditions .

Applications in Drug Discovery

Q. What makes this compound a candidate for developing enzyme inhibitors or prodrugs?

- Rationale :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.